molecular formula C17H20N2O3 B4641362 1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine

1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine

Cat. No. B4641362
M. Wt: 300.35 g/mol
InChI Key: BRJRKPOQTVPTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine (MMFP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMFP belongs to the class of piperazine derivatives, which are well-known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and apoptosis. 1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine has been shown to activate the p38 MAPK pathway, which plays a crucial role in regulating cell proliferation and apoptosis.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and neuroprotective activities. The compound has been shown to reduce the production of inflammatory cytokines and oxidative stress markers, thereby protecting cells from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound's low solubility and stability can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine. One potential avenue is to explore the compound's potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Another direction is to investigate the compound's mechanism of action in more detail, which could lead to the development of more effective therapies. Additionally, further studies are needed to optimize the synthesis and formulation of 1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine to improve its solubility and stability.

Scientific Research Applications

1-(4-methoxyphenyl)-4-(2-methyl-3-furoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-13-16(7-12-22-13)17(20)19-10-8-18(9-11-19)14-3-5-15(21-2)6-4-14/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJRKPOQTVPTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.